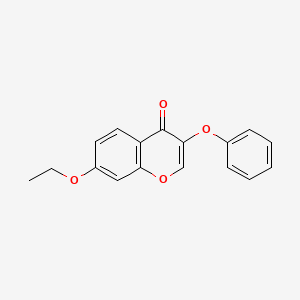

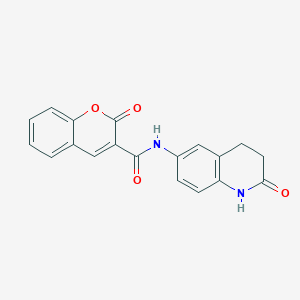

7-乙氧基-3-苯氧基-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various 4H-chromen-4-one derivatives has been reported using different methods. For instance, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized through reductive amination involving sodium cyanoborohydride in methanol . Another approach involved a Pechmann condensation reaction to synthesize 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, which was characterized by spectroscopic techniques and confirmed by single crystal X-ray diffraction . Additionally, a three-component condensation reaction catalyzed by 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride was used to synthesize 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones . These methods demonstrate the versatility in synthesizing chromen-4-one derivatives, which can be tailored for specific functional groups and substitutions.

Molecular Structure Analysis

The molecular structures of the synthesized chromen-4-one derivatives were characterized using various techniques. For example, the structure of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one was confirmed by single crystal X-ray diffraction, revealing its crystallization in the orthorhombic system with specific lattice parameters . The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined to crystallize in the monoclinic system, with the formation of linear chains in the crystallographic c-axis due to p-p stacking . These analyses provide detailed insights into the molecular conformations and crystal packing of the compounds.

Chemical Reactions Analysis

The chromen-4-one derivatives have been involved in various chemical reactions. For instance, the reductive amination process used to synthesize substituted phenyl-2H-chromen-2-ones and the Pechmann condensation reaction are key reactions in forming the chromen-4-one scaffold. Additionally, the three-component condensation reaction and the reaction of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride highlight the reactivity of the chromen-4-one core with different reagents to yield diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the chromen-4-one derivatives have been explored through various studies. The fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one exhibited fluorescence with good Stoke shift values and its photophysical properties were influenced by solvent polarity . The thermal stability of the compound was supported by thermal analysis . The antimicrobial activity of the synthesized compounds was evaluated, and significant antibacterial and antifungal activities were observed, comparable to standard drugs . The photophysical results and the biological activities of these compounds underscore their potential applications in medicinal chemistry and materials science.

科学研究应用

化学合成和应用

7-乙氧基-3-苯氧基-4H-色满-4-酮是一种在化学研究中具有潜在应用价值的化合物,可用于制造光致变色材料和生物活性天然产物。研究人员探索了使用色烯铬碳烯配合物合成这些材料中存在的萘并吡喃和萘并吡喃二酮单元。这些配合物表现出与各种炔烃发生苯环化反应的能力,生成在光致变色和生物应用中具有潜在用途的化合物。这种合成途径突出了该化合物在制造对空气敏感、难以获得的结构中的作用,但通过保护酚功能,可以显著提高产率,证明了其在合成有机化学中的多功能性 (Rawat, Prutyanov, & Wulff, 2006)。

抗菌活性

色烯衍生物(包括与 7-乙氧基-3-苯氧基-4H-色满-4-酮 相似的结构)已被合成并评估其抗菌特性。新型色烯衍生物对细菌和真菌菌株表现出显着的活性,突显了 7-乙氧基-3-苯氧基-4H-色满-4-酮 相关化合物在开发新型抗菌剂中的潜力。这项研究强调了结构修饰对增强生物活性的重要性,为开发新的治疗剂提供了基础 (Mandala 等人,2013)。

抗血小板活性

该化合物的相关结构因其在医疗应用中的潜力(例如抗血小板活性)而受到探索。7-乙氧基-3-苯氧基-4H-色满-4-酮 的衍生物已被合成并评估其抑制人类血小板聚集的能力,这是预防血栓性疾病的关键因素。这项研究表明了 7-乙氧基-3-苯氧基-4H-色满-4-酮 衍生物在心血管疾病治疗中的潜在治疗价值,展示了它们的高活性以及通过结构修饰增强生物效应的潜力 (Mazzei 等人,1990)。

细胞骨架效应和植物生长抑制

有趣的是,与 7-乙氧基-3-苯氧基-4H-色满-4-酮 相似的化合物(例如莫林)因其对植物细胞形态和微管动力学的独特影响而被发现。这些化合物可以改变植物中纤维素合酶的运动并重新定向皮层微管阵列,从而导致细胞生长和形态发生显着变化。这种对植物细胞骨架的特殊作用而不会影响非植物细胞,突出了 7-乙氧基-3-苯氧基-4H-色满-4-酮 相关化合物在农业研究和开发中的潜力,为控制植物生长和发育提供了新的途径 (Debolt 等人,2007)。

未来方向

属性

IUPAC Name |

7-ethoxy-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-19-13-8-9-14-15(10-13)20-11-16(17(14)18)21-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXZTBOIRRQSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)

![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)

![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)

![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)

![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)